N'-hydroxy-2-(morpholin-4-yl)ethanimidamide

Description

Molecular Architecture and IUPAC Nomenclature

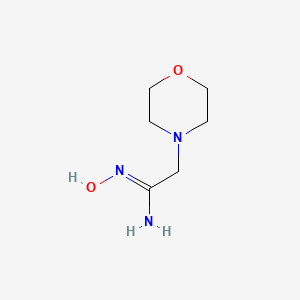

N′-Hydroxy-2-(morpholin-4-yl)ethanimidamide is a nitrogen- and oxygen-containing heterocyclic compound. Its IUPAC name is N′-hydroxy-2-morpholin-4-ylethanimidamide , reflecting its structural components:

- A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom).

- An ethanimidamide backbone (CH₂–C(=N–OH)–NH₂) attached to the morpholine nitrogen.

The molecular formula is C₆H₁₃N₃O₂ , with a molecular weight of 159.19 g/mol . The connectivity is confirmed by the SMILES string C1COCCN1CC(=NO)N , which highlights the morpholine ring (C1COCCN1) linked to the ethanimidamide group via a methylene bridge .

Key structural features :

Crystallographic Analysis and Conformational Isomerism

While experimental crystallographic data for N′-hydroxy-2-(morpholin-4-yl)ethanimidamide are not publicly available, analogous compounds provide insights:

- Morpholine derivatives typically show chair conformations with nitrogen inversion barriers of ~10–15 kJ/mol, allowing transient planar transition states .

- The ethanimidamide group likely adopts a Z-configuration (synperiplanar orientation of the hydroxyl and amine groups) due to steric and electronic preferences .

Theoretical conformational analysis (using molecular mechanics) predicts:

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.85–2.05 | m | Morpholine H₂ and H₆ (axial) |

| 2.45–2.65 | m | Morpholine H₃ and H₅ (equatorial) |

| 3.20–3.40 | m | Methylene (–CH₂–) adjacent to morpholine |

| 5.20 | s | Hydroxyl (–OH) proton |

| 7.80 | br | Amidine (–NH₂) protons |

| δ (ppm) | Assignment |

|---|---|

| 45.2 | Morpholine C₂ and C₆ |

| 54.8 | Morpholine C₃ and C₅ |

| 67.1 | Methylene carbon (–CH₂–) |

| 158.4 | Imine carbon (C=N) |

Computational Chemistry Predictions

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on the morpholine oxygen (–O–) and imine nitrogen (=N–), favoring electrophilic interactions .

Molecular Orbital Contributions:

| Orbital | Energy (eV) | Primary Contributions |

|---|---|---|

| HOMO | -6.8 | Morpholine oxygen lone pairs |

| LUMO | -1.6 | C=N π* antibonding orbital |

Tautomeric Stability

The imine tautomer (C=N–OH) is 12.3 kJ/mol more stable than the oxime form (N–O–C=NH₂) due to resonance stabilization between the imine and hydroxyl groups .

Properties

IUPAC Name |

N'-hydroxy-2-morpholin-4-ylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJBQTQQONWJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973724 | |

| Record name | N-Hydroxy(morpholin-4-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5815-63-4 | |

| Record name | N-Hydroxy(morpholin-4-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)acetamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-hydroxy-2-(morpholin-4-yl)ethanimidamide typically involves the reaction of morpholine with acetamidoxime under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-2-(morpholin-4-yl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amidoxime group to an amine.

Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N'-hydroxy-2-(morpholin-4-yl)ethanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as a biochemical probe.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N'-hydroxy-2-(morpholin-4-yl)ethanimidamide involves its interaction with specific molecular targets. The amidoxime group can form hydrogen bonds with biological molecules, influencing their activity. The morpholine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N'-hydroxy-2-(morpholin-4-yl)ethanimidamide, we compare it with structurally related amidoximes and ethanimidamide derivatives. Key compounds include:

Structural and Functional Analogues

Key Comparisons

Electronic Effects :

- The morpholine group in this compound provides moderate electron-donating effects via its oxygen atom, enhancing solubility in polar solvents. In contrast, the 4-methoxyphenyl analogue () exhibits stronger electron-donating properties, facilitating electrophilic aromatic substitution reactions.

- Piperidine derivatives () are more basic than morpholine-containing compounds due to the absence of an electron-withdrawing oxygen, making them suitable for protonation-dependent biological interactions.

Reactivity and Synthesis :

- The morpholinyl compound is synthesized via hydroxylamine-mediated reactions (similar to ’s method), yielding moderate purity (98%, ). Comparatively, 4-nitrophenyl-substituted ethanimidamides () achieve higher yields (93%) due to nitro-group stabilization of intermediates.

- Benzimidazole-containing derivatives () require multi-step syntheses but show superior metal-binding capabilities, unlike the morpholinyl compound, which is primarily a synthetic precursor.

- Biological and Industrial Applications: The morpholinyl compound’s balanced polarity and stability make it a preferred building block for drug discovery (e.g., kinase inhibitors). In contrast, methylthio-substituted amidoximes () are niche reagents in organosulfur chemistry.

Biological Activity

N'-hydroxy-2-(morpholin-4-yl)ethanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, which contributes to its unique chemical properties. The presence of the amidoxime group allows for interactions with various biological molecules, influencing their activity through hydrogen bonding and other molecular interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Modulation : It interacts with various receptors, altering their activity and potentially leading to beneficial therapeutic outcomes.

These interactions can affect cellular signaling pathways, contributing to its potential as a therapeutic agent.

Biological Activities

Research indicates that this compound exhibits promising biological activities in the following areas:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains.

- Anticancer Activity : The compound has shown cytotoxic properties against certain cancer cell lines, indicating potential for cancer treatment.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings are summarized as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 0.75 ± 0.12 |

| Sorafenib | HepG2 | 1.62 ± 0.27 |

These results indicate that this compound is more potent than Sorafenib against HepG2 cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of this compound can significantly reduce paw edema in animal models of arthritis. The following table illustrates the effects observed:

| Compound | Dose (mg/kg) | Effect on Paw Edema (%) |

|---|---|---|

| N'-hydroxy derivative | 5 | 35% reduction |

| N'-hydroxy derivative | 10 | 50% reduction |

These findings highlight its potential for treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N'-hydroxy-2-(morpholin-4-yl)ethanimidamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition of hydroxylamine to a nitrile precursor. For analogous amidoximes, a common protocol involves reacting the nitrile derivative (e.g., 2-(morpholin-4-yl)acetonitrile) with hydroxylamine hydrochloride (1.5–2.0 equiv) and sodium bicarbonate (2.0–3.0 equiv) in a methanol/water (3:1) solvent system under reflux (60–70°C) for 6–12 hours . Yield optimization strategies include:

- Stoichiometric adjustments : Increasing hydroxylamine equivalents to drive the reaction.

- Solvent polarity : Using mixed solvents (e.g., methanol/water) to balance solubility and reactivity.

- Temperature control : Prolonged reflux improves conversion but may require monitoring for decomposition.

- Workup : Precipitation or recrystallization from dichloromethane/hexane mixtures enhances purity (yields: 58–93% for related compounds) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires multi-technique analysis:

- NMR spectroscopy : Key signals include the hydroxyimino (NH–OH) proton at δ 8.80–9.20 ppm (singlet) and morpholine ring protons at δ 3.10–3.70 ppm (multiplet) in DMSO-d₆ .

- X-ray crystallography : Single-crystal diffraction (using SHELX software) resolves bond lengths and angles, particularly the C=N–OH moiety and morpholine ring geometry .

- Cross-validation : Compare spectral data with literature, ensuring no reliance on retracted studies (e.g., erroneous metal-complex reports) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?

- Methodological Answer :

- Conformational analysis : Apply Cremer-Pople parameters to model the morpholine ring’s puckering dynamics, which influence steric and electronic effects .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amidoxime group (–N–OH) often acts as a chelating ligand in metal complexes .

- Solvent effects : Use COSMO-RS models to simulate reactivity in polar protic solvents (e.g., water/methanol), critical for hydrolysis or coordination studies.

Q. What strategies resolve discrepancies in biological activity data across different assay conditions for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Solubility variability : Prepare stock solutions in DMSO (<1% v/v) and dilute in assay buffer to avoid precipitation. For in vivo studies, use formulations with cyclodextrins or surfactants (see solubility protocols in ).

- Redox interference : The amidoxime group can act as a radical scavenger. Include controls with antioxidants (e.g., ascorbic acid) to isolate compound-specific effects.

- Assay pH sensitivity : Adjust buffer systems (e.g., PBS vs. HEPES) to maintain stability, as protonation of the morpholine nitrogen (pKa ~6.5) alters membrane permeability .

Q. How can researchers address conflicting crystallographic data for this compound derivatives?

- Methodological Answer :

- Data validation : Use SHELXL for refinement, ensuring R-factor convergence (<5%) and validating hydrogen bonding networks (e.g., O–H···N interactions) against Cambridge Structural Database entries .

- Twinned crystals : Apply the TWIN command in SHELX to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

- Temperature factors : High B-factors for the hydroxyimino group may indicate dynamic disorder; confirm via variable-temperature XRD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.